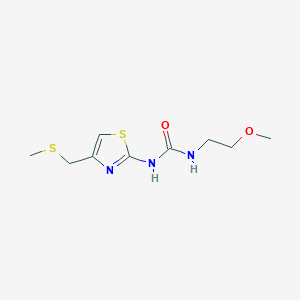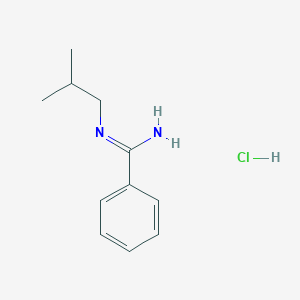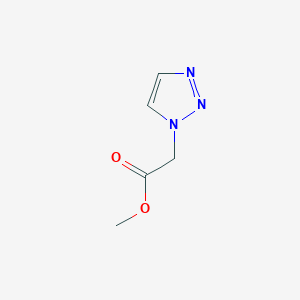
N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride, also known as lidocaine hydrochloride, is a local anesthetic drug that is widely used in medical and dental procedures. It was first synthesized in 1943 by Swedish chemist Nils Löfgren and has since become one of the most commonly used local anesthetics worldwide. Lidocaine hydrochloride is a white crystalline powder that is water-soluble and has a molecular weight of 288.81 g/mol.
Applications De Recherche Scientifique
1. Analgesic and Anesthetic Applications
N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride is closely related to lidocaine, a widely used painkiller and local anesthetic in medicine. The structure of lidocaine, its salts, and complexes, including hydrochloride monohydrate, are of significant interest due to their analgesic and anesthetic properties (Tsitsishvili & Amirkhanashvili, 2022).
2. Surgical Anesthesia in Animal Studies
Studies have explored the use of similar compounds in veterinary medicine, particularly for surgical anesthesia in animals such as guinea pigs. This showcases the potential of this compound in veterinary surgical applications (Shucard, Andrew, & Beauford, 1975).
3. Molecular Structure and Bonding
Research on compounds like this compound often focuses on their molecular structure and bonding characteristics. This information is crucial for understanding how these compounds interact at the molecular level and their potential applications in various fields (Gowda et al., 2009).
4. Chemical Reactions and Synthesis
The synthesis and chemical reactions involving similar compounds are studied to improve manufacturing processes and understand their behavior under different conditions. This includes studying reaction mechanisms and structural changes during the synthesis process (Macháček, Hassanien, & Štěrba, 1986).
5. Pharmacological Properties
Understanding the pharmacological properties of compounds like this compound is essential for their application in medicine. Studies often focus on their interaction with biological systems, pharmacokinetics, and potential therapeutic uses (Take et al., 1992).
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(methylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8-5-4-6-10(9(8)2)13-11(14)7-12-3;/h4-6,12H,7H2,1-3H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDQIVKRUXWQFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CNC)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2366527.png)


![2-Cyclopropyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2366532.png)

![Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2366535.png)
![N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2366536.png)



![2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2366544.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylbenzyl)propanamide](/img/no-structure.png)
